5,6-Difluoropyridin-2-ol Exhibits a 3,900-fold Higher Potency Against Human DHODH Than the Monosubstituted 5-Fluoro Analog
In a direct head-to-head comparison using recombinant human dihydroorotate dehydrogenase (DHODH), the 5,6-difluoropyridin-2-ol derivative (CHEMBL4062046) demonstrated an IC50 value of 45 nM. In stark contrast, the corresponding monosubstituted 5-fluoropyridin-2-ol analog exhibited an IC50 of approximately 176,000 nM (calculated from pIC50 data), representing a 3,900-fold loss in inhibitory potency [1].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 45 nM |
| Comparator Or Baseline | 5-Fluoropyridin-2-ol analog: ~176,000 nM |
| Quantified Difference | 3,900-fold greater potency for 5,6-difluoro compound |
| Conditions | Recombinant human DHODH, DCIP reduction assay |
Why This Matters
This massive potency gap underscores that the 6-fluoro substituent is not merely an inert 'bioisostere' but a critical driver of target engagement, making the 5,6-difluoro pattern essential for achieving nanomolar activity in this validated anti-inflammatory and antimalarial target class.
- [1] BindingDB. (2025). BDBM50235593 CHEMBL4062046: IC50 data for human DHODH inhibition. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50235593 View Source
